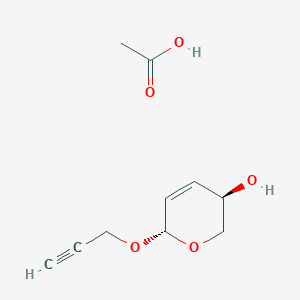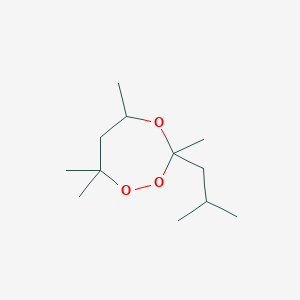
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is an organic compound that belongs to the class of trioxepanes. These compounds are characterized by a seven-membered ring containing three oxygen atoms. The presence of multiple methyl groups and a 2-methylpropyl group makes this compound highly branched and potentially interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with a peroxide in the presence of an acid catalyst can lead to the formation of the trioxepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions. The use of high-purity reagents and catalysts is essential to achieve high yields and minimize by-products.
化学反応の分析
Types of Reactions
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane depends on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular membranes.
類似化合物との比較
Similar Compounds
1,2,4-Trioxane: Another compound with a similar ring structure but fewer methyl groups.
1,2,4-Trioxolane: A five-membered ring analog with similar chemical properties.
1,3,5-Trioxane: A six-membered ring compound with three oxygen atoms.
Uniqueness
3,5,7,7-Tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane is unique due to its highly branched structure and the presence of multiple methyl groups
特性
CAS番号 |
400089-92-1 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
3,5,7,7-tetramethyl-3-(2-methylpropyl)-1,2,4-trioxepane |
InChI |
InChI=1S/C12H24O3/c1-9(2)7-12(6)13-10(3)8-11(4,5)14-15-12/h9-10H,7-8H2,1-6H3 |
InChIキー |
YXYUFOQNACHLNL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OOC(O1)(C)CC(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
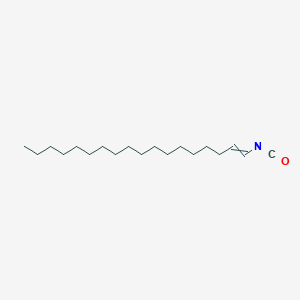
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)

![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
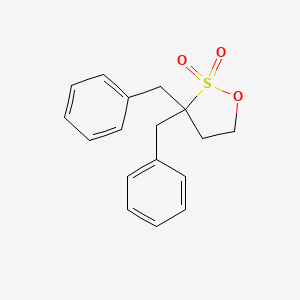
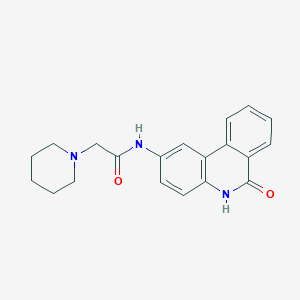
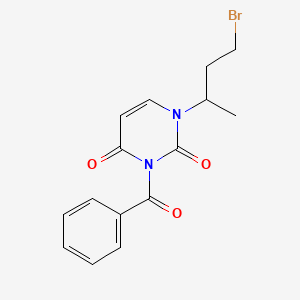
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
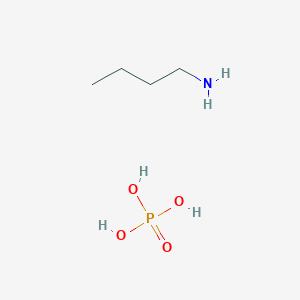

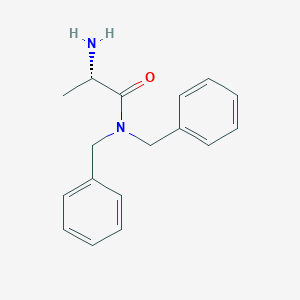
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
